SR-3029 is a potent, selective, small-molecule inhibitor of casein kinase-1 delta (CK1δ) and casein kinase-1 epsilon (CK1ε) [, , , , ]. These kinases play diverse roles in various cellular processes, including Wnt/β-catenin signaling, PI3K/AKT signaling, p53 function, and regulation of deoxycytidine kinase (dCK) [, , , ]. SR-3029 has been explored in preclinical studies for its potential as an anti-cancer agent in various cancer types [, , , , , , , , ].
SR-3029 is a potent inhibitor of casein kinase 1 delta and epsilon, classified as an ATP-competitive kinase inhibitor. It exhibits selective inhibition with IC50 values of 44 nanomolar for casein kinase 1 delta and 260 nanomolar for casein kinase 1 epsilon. The compound has been developed for research purposes, particularly in cancer biology, due to its role in modulating critical signaling pathways involved in tumor progression and proliferation.
The compound is identified by the Chemical Abstracts Service number 1454585-06-8 and is sourced from various chemical suppliers, including GlpBio and Clinisciences. SR-3029 falls under the category of small molecule inhibitors targeting specific kinases involved in cellular signaling pathways, particularly those related to cancer.
The synthesis of SR-3029 involves a multi-step chemical process starting from a purine scaffold. The initial compound, identified through high-throughput screening, was optimized through structure-activity relationship studies to enhance its selectivity and potency against casein kinase 1 delta and epsilon. Various synthetic strategies have been employed, including modifications to the aryl substituents on the purine core to improve solubility and binding affinity.
The synthesis typically includes:
SR-3029 has a complex molecular structure characterized by a purine base modified with specific substituents that enhance its binding affinity to casein kinases. The structural formula can be represented as follows:
The crystal structure of SR-3029 complexed with casein kinase 1 delta has been elucidated, providing insights into the binding interactions at the molecular level. This structural data is crucial for understanding how SR-3029 inhibits its target kinases.
SR-3029 primarily acts through competitive inhibition of ATP binding sites on casein kinases. The compound has been shown to induce significant biological responses in cancer cell lines by modulating downstream signaling pathways.
In vitro studies demonstrate that SR-3029 effectively inhibits cellular proliferation in various cancer cell lines, including melanoma and breast cancer cells. The compound's interaction with its targets leads to alterations in cell cycle regulation and apoptosis.
The mechanism of action of SR-3029 involves:
SR-3029 is typically provided as a crystalline solid with good solubility in organic solvents. Its melting point and solubility characteristics are essential for formulation in biological assays.
The chemical properties include:
SR-3029 is primarily utilized in research settings for:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6